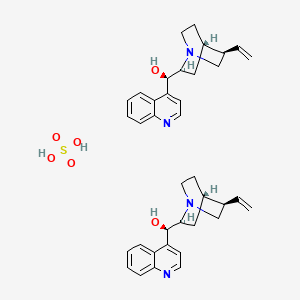

Cinchonidine sulphate

Description

The exact mass of the compound Cinchonidine sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinchonidine sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonidine sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

524-61-8 |

|---|---|

Molecular Formula |

C19H24N2O5S |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid |

InChI |

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1 |

InChI Key |

KFHZMXDENPHHOU-YYXOUSRLSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Cinchonidine Sulphate as an Antimalarial

Executive Summary

Cinchonidine sulphate, a salt of the Cinchona alkaloid cinchonidine, represents a critical yet often underutilized pharmacophore in antimalarial therapeutics. While historically overshadowed by its methoxylated analogue, quinine, cinchonidine retains significant efficacy against Plasmodium falciparum through a shared mechanism of heme polymerization inhibition. This technical guide delineates the molecular pharmacology, stereochemical prerequisites, and experimental validation protocols for cinchonidine sulphate, serving as a foundational resource for drug development professionals investigating quinoline-based resistance reversal and combination therapies.

Chemical Architecture & Stereochemical Basis

The pharmacological potency of cinchonidine is intrinsically linked to its rigid quinuclidine-quinoline scaffold and specific stereochemical configuration.

Structural Identity[1][2]

-

IUPAC Name: (8S,9R)-cinchonan-9-ol sulphate (2:1).

-

Molecular Formula:

-

Stereochemistry: Cinchonidine is the demethoxy analogue of quinine. It shares the exact (8S,9R) absolute configuration at the chiral centers bridging the quinuclidine and quinoline rings.

The "Erythro" Requirement

Structure-activity relationship (SAR) studies confirm that the erythro configuration (found in cinchonidine, quinine, quinidine, and cinchonine) is non-negotiable for high antimalarial activity. The 9-epimers (threo configuration) exhibit negligible activity (IC50 values >100-fold higher), underscoring the necessity of the specific spatial arrangement of the hydroxyl group and the quinuclidine nitrogen for binding to the heme target.

Mechanism of Action: Heme Polymerization Inhibition

The primary mode of action (MOA) for cinchonidine sulphate parallels that of chloroquine and quinine: the disruption of hemozoin biocrystallization within the parasite's digestive vacuole.

The Heme Detoxification Pathway

During the intraerythrocytic stage, P. falciparum degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX, Fe(III)PPIX). Free heme is cytotoxic, causing membrane lysis and oxidative stress. To survive, the parasite polymerizes this toxic heme into an inert crystalline pigment called hemozoin (

Molecular Interference

Cinchonidine accumulates in the acidic food vacuole (pH ~4.8) via ion trapping (protonation of the quinuclidine nitrogen).

-

Binding: Cinchonidine forms a

- -

Capping: The drug-heme complex caps the growing face of the hemozoin crystal, sterically hindering the addition of new heme dimers.

-

Toxicity: This inhibition leads to the accumulation of free heme and heme-drug complexes, which peroxidize parasite membrane lipids and inhibit essential enzymes, resulting in parasite death.

Pathway Visualization

The following diagram illustrates the interference of cinchonidine in the heme detoxification pathway.

Figure 1: Mechanism of action showing the interception of toxic heme by cinchonidine, preventing detoxification into hemozoin.

Comparative Pharmacology

While cinchonidine shares the MOA with quinine, the absence of the methoxy group influences its lipophilicity and binding affinity.

| Compound | Configuration | Relative Potency (In Vitro) | Key Characteristic |

| Quinine | (8S,9R) | High (Reference) | Standard of care; Methoxy group enhances binding. |

| Quinidine | (8R,9S) | Very High | More potent than quinine but higher cardiotoxicity. |

| Cinchonidine | (8S,9R) | Moderate to High | ~50-80% potency of quinine; Demethoxy analogue. |

| Cinchonine | (8R,9S) | Moderate | Pseudo-enantiomer; often shows synergistic effects in combos. |

| 9-Epi-Quinine | (8S,9S) | Negligible | Threo configuration prevents effective heme binding. |

Note: Potency varies by strain. Cinchonidine has shown IC50 values in the range of 20–150 nM against sensitive strains, comparable to but generally slightly higher than quinine.

Experimental Methodologies

To validate the mechanism and efficacy of cinchonidine sulphate, the following self-validating protocols are recommended.

Protocol A: In Vitro -Hematin Inhibition Assay

This non-biological assay quantifies the drug's ability to inhibit the formation of synthetic hemozoin (

Reagents:

-

Hemin chloride (bovine).[4]

-

0.2 M Sodium Acetate Buffer (pH 4.4).[6]

-

Cinchonidine Sulphate (dissolved in water/DMSO).

-

Chloroquine (Positive Control).

Workflow:

-

Preparation: Dissolve hemin in 0.1 M NaOH, then neutralize with HCl and dilute in acetate buffer (pH 4.4) to mimic vacuolar conditions.

-

Incubation: Mix hemin solution with varying concentrations of cinchonidine sulphate in a 96-well plate.

-

Biocrystallization: Incubate at 60°C for 18–24 hours. (Heat promotes polymerization in the absence of parasite lipids/proteins).

-

Separation: Centrifuge plates. Wash the pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to dissolve free heme but not

-hematin. -

Quantification: Dissolve the remaining pellet (pure

-hematin) in 0.1 M NaOH. Measure absorbance at 405 nm. -

Calculation: Lower absorbance = Higher inhibition. Calculate IC50.

Protocol B: SYBR Green I Fluorescence Assay

A cell-based assay measuring parasite proliferation inhibition.

Workflow:

-

Culture: Synchronize P. falciparum cultures (Ring stage).

-

Dosing: Plate parasites (1-2% parasitemia, 2% hematocrit) with serial dilutions of cinchonidine sulphate.

-

Incubation: 48 hours at 37°C in mixed gas atmosphere (

). -

Lysis & Staining: Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

-

Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Fluorescence intensity correlates linearly with parasitemia.

Experimental Workflow Diagram

Figure 2: Parallel workflows for validating mechanism (Protocol A) and cellular efficacy (Protocol B).

Pharmacokinetics & Safety Profile

ADME Characteristics

-

Absorption: Rapidly absorbed from the GI tract. The sulphate salt improves aqueous solubility compared to the free base.

-

Distribution: Widely distributed; crosses the blood-brain barrier (though less effectively than quinine). Protein binding is significant (~60-80%).

-

Metabolism: Extensively metabolized in the liver via CYP3A4 (primary) and CYP2C19. Major metabolites include 3-hydroxycinchonidine.

-

Excretion: Primarily renal excretion of unchanged drug and metabolites. Acidification of urine increases clearance.

Toxicity (Cinchonism)

Like all cinchona alkaloids, cinchonidine can induce "cinchonism," a syndrome characterized by:

-

Auditory: Tinnitus, high-tone deafness.

-

Visual: Blurred vision, photophobia.

-

Cardiac: QT prolongation (blockade of

potassium channels), though generally considered less cardiotoxic than quinidine.

References

-

Egan, T. J., et al. (1994). "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." Biochemical Journal. Link

-

Wesche, D. L., et al. (1990). "Stereoselective disposition of quinine and quinidine in the rat." Journal of Pharmacology and Experimental Therapeutics. Link

-

Karle, J. M., & Bhattacharjee, A. K. (1999). "Stereoelectronic features of the cinchona alkaloids that determine antimalarial activity." Bioorganic & Medicinal Chemistry. Link

-

Vargas, M., et al. (2011). "In vitro hemozoin formation inhibition assay for antimalarial drug screening." Nature Protocols. Link

-

World Health Organization. (2025). "Guidelines for the treatment of malaria." WHO Technical Report. Link

Sources

Technical Guide: Solubility Thermodynamics of Cinchonidine Sulphate

[2]

Executive Summary: The Solubility Inversion

In chemical processing, Cinchonidine Sulphate (

This guide quantifies this "solubility inversion," providing critical data for solvent selection in:

Physicochemical Profile

Understanding the solute's solid-state properties is a prerequisite for accurate solubility prediction.[1][2]

| Property | Data | Relevance |

| Chemical Formula | Stoichiometry affects molecular weight calculations in molarity.[1][2][3][4] | |

| Molecular Weight | 722.89 g/mol (Dihydrate) | Essential for gravimetric-to-molar conversions.[1][2] |

| Appearance | White, lustrous, prismatic needles | Crystal habit influences dissolution rate (surface area).[1][2] |

| pKa Values | pH-dependent solubility; salt forms at | |

| Melting Point | ~205°C (Decomposes) | Indicates high lattice energy, requiring high dielectric solvents.[1][2] |

Solubility Landscape: Quantitative Data

The following data represents the saturation limits of Cinchonidine Sulphate (Dihydrate) at standard ambient temperature (25°C) unless otherwise noted.

Comparative Solubility Table

| Solvent System | Solubility (Qualitative) | Solubility (Quantitative) | Temperature Sensitivity |

| Water (Cold) | Soluble | ~14.3 g/L (1g in 70 mL) | Moderate |

| Water (Hot, 80°C) | Highly Soluble | ~50.0 g/L (1g in 20 mL) | High (Ideal for recrystallization) |

| Ethanol (95%) | Soluble | ~11.1 g/L (1g in 90 mL) | High |

| Ethanol (Hot) | Highly Soluble | ~25.0 g/L (1g in 40 mL) | High |

| Chloroform | Slightly Soluble | ~1.6 g/L (1g in 620 mL) | Low |

| Diethyl Ether | Practically Insoluble | < 0.1 g/L | Negligible |

| Acetone | Very Slightly Soluble | Data Limited (Poor solvent) | Low |

The "Anti-Solvent" Effect

The sharp contrast between ethanol and ether solubility is the basis for high-yield precipitation.[1][2]

Critical Note: Unlike Cinchonidine Base, which is highly soluble in Chloroform (~1g in 1.6 mL), the Sulphate is nearly insoluble in Chloroform (1g in 620 mL).[1] Do not confuse these two forms during extraction.

Mechanistic Visualization

The solubility behavior is governed by the competition between Lattice Energy (

Figure 1: Thermodynamic decision tree dictating the solubility of the ionic sulphate salt.

Experimental Protocol: Saturation Shake-Flask Method

To verify solubility for specific binary mixtures (e.g., Water/Methanol gradients), use this self-validating protocol.

Workflow Diagram

Figure 2: Standardized workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Place 500 mg of Cinchonidine Sulphate into a 20 mL scintillation vial. Add 10 mL of the target solvent (Water, Ethanol, or mixture).[1]

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter .

-

Tip: If measuring solubility at elevated temperatures, pre-heat the syringe and filter to prevent premature crystallization during filtration.

-

-

Analysis (Gravimetric):

Applications in Research & Development

Optical Resolution

Cinchonidine sulphate is a classic resolving agent.[1][2]

-

Mechanism: It forms diastereomeric salts with racemic acids.[1][2]

-

Process: The diastereomers have different solubilities in water/ethanol mixtures.[2]

-

Strategy: Dissolve the racemate and cinchonidine sulphate in boiling water (where solubility is ~50 g/L). Cool slowly. The less soluble diastereomeric salt crystallizes first.[2]

Solvent Extraction (The "Switch")

To move Cinchonidine from an organic layer to an aqueous layer:

-

Organic Phase: Cinchonidine base dissolved in Chloroform.[1][2][5][6][7]

-

Action: Shake with dilute Sulfuric Acid (

). -

Result: The base protonates, forming the Sulphate salt.

-

Partitioning: The salt migrates immediately to the aqueous phase (Solubility > 14 g/L) and leaves the Chloroform (Solubility < 1.6 g/L).[1][2]

References

-

PubChem. (n.d.).[1][2] Cinchonidine Sulfate Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

DrugFuture. (n.d.).[1][2] Cinchonidine Physicochemical Data. Retrieved from [Link][1][2]

-

Buchler GmbH. (n.d.).[1][2] Cinchonidine Base and Salts: Technical Data Sheet. Retrieved from [Link][1][2]

-

Ma, Z., & Zaera, F. (2005).[1][2][3] Role of the Solvent in the Adsorption-Desorption Equilibrium of Cinchona Alkaloids. Journal of Physical Chemistry B. (Contextual data on base vs salt solubility trends). Retrieved from [Link]

Sources

- 1. Cinchonidine - Wikipedia [en.wikipedia.org]

- 2. Cinchonidine sulfate | C38H46N4O6S | CID 57383488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 5. Cinchonidine [drugfuture.com]

- 6. organicintermediate.com [organicintermediate.com]

- 7. guidechem.com [guidechem.com]

Cinchonidine sulphate pKa values and ionization properties

Physicochemical Profiling of Cinchonidine Sulphate: Ionization Constants and Analytical Implications

Executive Summary

Cinchonidine Sulphate (the sulphate salt of cinchonidine, a Cinchona alkaloid) serves as a critical chiral selector in chromatography, a resolving agent in organic synthesis, and a historical antimalarial lead. Its utility is governed by the ionization state of its two nitrogen centers: the aliphatic quinuclidine nitrogen and the aromatic quinoline nitrogen.

This technical guide provides a rigorous analysis of the ionization properties (pKa), solubility profiles, and experimental methodologies for characterizing Cinchonidine Sulphate. It is designed for formulation scientists and analytical chemists requiring precise control over the salt's behavior in aqueous and non-aqueous environments.

Molecular Architecture & Ionization Sites

Cinchonidine (

The molecule possesses two distinct basic centers that dictate its charge state across the pH scale:

-

Quinuclidine Nitrogen (

): The primary site of protonation. It is a tertiary aliphatic amine with high basicity. -

Quinoline Nitrogen (

): The secondary site.[1] It is part of the aromatic system and exhibits significantly lower basicity due to resonance delocalization.

Figure 1: Protonation Pathway of Cinchonidine

Caption: Stepwise protonation of Cinchonidine. The quinuclidine nitrogen protonates first, followed by the quinoline nitrogen.

Quantitative Physicochemical Profile

The following data summarizes the consensus values derived from potentiometric and spectroscopic studies in aqueous media at 25°C. Note that pKa values are sensitive to ionic strength (

| Parameter | Value (Approx.) | Description |

| 8.35 – 8.54 | Strong basic center.[1][2] Controls the transition from neutral to mono-cationic form.[1][2] | |

| 4.10 – 4.25 | Weak basic center.[1][2] Controls the transition from mono-cation to di-cation.[1][2] | |

| Intrinsic Solubility ( | ~0.25 g/L | Solubility of the free base in water.[2] Very low. |

| Salt Solubility | >10 g/L | The sulphate salt is highly soluble but pH-dependent (subject to disproportionation).[1][2] |

| LogP (Octanol/Water) | 2.6 – 2.8 | Lipophilicity of the neutral form.[2] |

| UV Maxima ( | 228 nm, 280 nm, 313 nm | pH-dependent shifts occur in the quinoline absorption band.[1][2] |

Technical Insight: In the sulphate salt form, Cinchonidine is already protonated. Dissolving Cinchonidine Sulphate in water typically yields a pH between 6.0 and 7.0 (depending on concentration), where the molecule exists predominantly as the mono-cation (Species II) .[1]

Experimental Determination: Potentiometric Titration

For drug development applications, relying on literature values is insufficient due to batch-to-batch variability and solvent effects.[1][2] The following protocol outlines the self-validating potentiometric determination of pKa.

Protocol: Precision Potentiometry

Reagents:

-

Analyte: Cinchonidine Sulphate (approx.

M).[1][2] -

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen (high purity).[1]

Workflow Logic:

Because Cinchonidine Sulphate is a salt of a weak base and strong acid, the titration is performed by adding a strong base (NaOH) to the salt solution. This "back-titration" converts the protonated species (

Figure 2: Titration Workflow

Caption: Potentiometric titration workflow for determining microscopic ionization constants.

Critical Control Point (Self-Validation):

-

The Gran Plot: Do not rely solely on sigmoid inflection points. Construct a Gran plot (volume vs.

).[1][2] Linear regions before and after the equivalence point confirm that the electrode response is Nernstian and that carbonate contamination is negligible.

Applications in Analytical & Process Chemistry

Understanding the pKa profile is vital for two primary applications:

A. Chiral Chromatography (HPLC/SFC)

Cinchonidine is used as a chiral selector.[1] The ionization state of the stationary phase (or additive) alters the chiral recognition mechanism.

-

At pH 6.0 (Mono-cation): The quinuclidine is charged (

), allowing for ionic interactions with anionic analytes (e.g., acid drugs).[1] -

At pH > 9.0 (Neutral): The interaction shifts to Hydrogen Bonding and

stacking via the quinoline ring.[1] -

Recommendation: Buffer mobile phases to pH 6.5 for maximum retention of acidic enantiomers.

B. Salt Disproportionation in Formulation

In solid oral dosage forms, micro-environmental pH changes can cause the sulphate salt to revert to the free base.

-

Mechanism: If the local pH exceeds

(approx pH 8.0 for this salt), the insoluble free base precipitates. -

Consequence: Drastic reduction in dissolution rate and bioavailability.

-

Mitigation: Use acidifying excipients (e.g., citric acid) to maintain the micro-environment pH < 5.0.

References

-

ChemicalBook. (2025).[1][3][4] Cinchonine and Cinchonidine Properties and Safety Data. Retrieved from [1]

-

PubChem. (2025).[1][5] Cinchonine (Stereoisomer of Cinchonidine) Compound Summary. National Library of Medicine. Retrieved from [1]

-

Pandey, S., et al. (2025). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

FooDB. (2025). Cinchonidine Physicochemical Properties. Retrieved from [1]

-

Williams, R. (2022).[1][6] pKa Data Compilation: Quinoline and Nitrogen Compounds. Organic Chemistry Data. Retrieved from [1]

Sources

- 1. CAS 485-71-2: Cinchonidine | CymitQuimica [cymitquimica.com]

- 2. Showing Compound Cinchonidine (FDB002116) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Cinchonine | 118-10-5 [chemicalbook.com]

- 5. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Safety and Toxicology of Cinchonidine Sulphate for Research and Development Professionals

Introduction

Cinchonidine, a member of the cinchona alkaloid family, is a stereoisomer of cinchonine and is naturally found in the bark of the Cinchona tree.[1][2] Primarily utilized in drug development and academic research, its sulphate salt form offers enhanced solubility, making it a versatile compound. Its most prominent application is as a chiral catalyst or resolving agent in asymmetric synthesis, where it is instrumental in controlling the stereochemical outcome of chemical reactions.[3] This guide provides a deep dive into the safety data and toxicological profile of cinchonidine sulphate, moving beyond mere compliance to foster a culture of safety and informed scientific inquiry. Understanding the "why" behind safety protocols is paramount for researchers handling this compound, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Safety Data Sheet (SDS) Deconstructed: A Risk Assessment Framework

The Safety Data Sheet is the foundational document for risk assessment. This section dissects the critical components of the cinchonidine sulphate SDS, providing context and practical insights for laboratory professionals.

Chemical Identification and Physicochemical Properties

Cinchonidine sulphate is the sulphate salt of the cinchonidine base. While the base is practically insoluble in water, the sulphate salt is freely soluble in water and alcohol.[2] This difference in solubility is a critical handling consideration, as it impacts the potential for systemic absorption and the choice of decontamination solutions.

| Property | Data | Source |

| Chemical Name | Cinchonidine Sulphate | [4] |

| Synonyms | Cinchonidine sulfate anhydrous, (8α,9R)-Cinchonan-9-ol sulfate (2:1) | [4] |

| CAS Number | 524-61-8 | [4] |

| Molecular Formula | (C₁₉H₂₂N₂O)₂·H₂SO₄ (anhydrous) | [2] |

| Molecular Weight | 686.9 g/mol (anhydrous) | [4] |

| Appearance | White or slightly yellow crystalline powder; silky, acicular crystals | [2] |

| Melting Point | Anhydrous form melts at ~240°C with decomposition | [2] |

| Water Solubility | 1g dissolves in 70 ml cold water; more soluble in hot water | [2] |

| Stability | Stable under normal temperatures and pressures.[5] Darkens in light and is efflorescent (loses water of hydration) on exposure to air.[2] |

Hazard Identification and Globally Harmonized System (GHS) Classification

Cinchonidine sulphate is classified as hazardous under GHS. The primary hazards are acute oral toxicity and the potential for skin sensitization.[4][6]

| Hazard Class | Category | Hazard Statement | Meaning for the Researcher |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of even small quantities can cause adverse health effects. Accidental ingestion via contaminated hands is a primary risk. |

| Skin Sensitization | Category 1/1A | H317: May cause an allergic skin reaction | Repeated skin contact can lead to the development of allergic contact dermatitis, where subsequent exposures, even to minute amounts, can trigger a significant skin reaction (rash, itching, swelling).[7] |

Understanding these classifications is crucial. "Harmful if swallowed" necessitates stringent measures to prevent oral intake, including prohibiting eating or drinking in the lab and thorough hand washing. "May cause an allergic skin reaction" underscores the importance of consistent and correct glove use, as sensitization can be a permanent condition.

Safe Handling, Storage, and Incompatibility

Proper handling and storage are proactive safety measures rooted in the chemical's reactivity and stability.

Handling:

-

Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to minimize inhalation of the dust.[5]

-

Dust Control: Avoid generating and accumulating dust.[5] Use techniques like gentle scooping rather than pouring, and consider using a powder-containment balance enclosure for weighing.

-

Personal Hygiene: Wash hands thoroughly after handling.[5] Remove contaminated clothing and wash it before reuse.[5]

Storage:

-

Container: Keep in a tightly closed container.[5]

-

Environment: Store in a cool, dry, well-ventilated area.[5]

-

Protection from Light: Cinchonidine and its salts are light-sensitive and can degrade upon exposure.[2][8] Store in an opaque or amber container in a dark location.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[9][10] These materials can induce violent reactions or rapid decomposition.[10]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The hierarchy of controls prioritizes engineering and administrative solutions over sole reliance on PPE.

-

Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[5] Use adequate ventilation to keep airborne concentrations low.[5]

-

Eye/Face Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[5][8]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Emergency Procedures and First Aid

Immediate and appropriate action following an exposure can significantly mitigate harm.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek prompt medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a physician or poison control center immediately.[11]

Section 2: Comprehensive Toxicological Profile

This section explores the known toxic effects of cinchonidine, drawing parallels with the well-documented toxicity of its parent family of cinchona alkaloids, such as quinine.

Acute Toxicity and Lethality

Acute toxicity data provides a quantitative measure of a substance's lethality after a single dose.

| Route | Species | Endpoint | Value | Source |

| Oral | Rat | LD₅₀ | 455.8 mg/kg | [7][10] |

| Intraperitoneal (i.p.) | Rat | LD₅₀ | 206 mg/kg | [2] |

The lower LD₅₀ value for the intraperitoneal route compared to the oral route suggests that first-pass metabolism in the liver may partially detoxify the compound.

The Cinchonism Syndrome: Mechanism and Manifestations

Overexposure to cinchona alkaloids leads to a constellation of symptoms known as "cinchonism".[12] While dose-dependent, researchers should be aware of these signs.

-

Mild Symptoms: Nausea, vomiting, tinnitus (ringing in the ears), vertigo, and headache.[12][13]

-

Severe Symptoms: Higher doses can lead to significant CNS disturbances, confusion, and visual impairment, which can progress to permanent blindness in cases of severe poisoning.[13]

The mechanism is multifactorial, involving disruption of neuronal and sensory cell function. The auditory and visual disturbances are particularly characteristic.

System-Specific Toxicity

Beyond generalized cinchonism, cinchona alkaloids exhibit specific organ toxicities.

Cardiotoxicity: The most significant systemic risk is cardiotoxicity. Cinchonidine, like quinine, acts as a Class 1A antiarrhythmic agent by blocking myocardial sodium and potassium channels.[13] This action slows cardiac conduction and prolongs the repolarization phase of the cardiac action potential.

-

Mechanism: Blockade of voltage-gated sodium channels leads to a slower upstroke of the action potential, widening the QRS complex on an electrocardiogram (ECG). Blockade of the delayed rectifier potassium current prolongs the action potential duration, which manifests as QT interval prolongation on the ECG.[13]

-

Clinical Implication: Significant QRS and QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[13]

Dermal Toxicity: As identified by its GHS classification (H317), cinchonidine is a skin sensitizer.[6][7] This is an immunological response, not simple irritation. The initial exposure may cause no reaction, but it primes the immune system. Subsequent exposures can trigger an allergic reaction.

Other Endpoints:

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on currently available data, cinchonidine is not classified as a carcinogen, mutagen, or reproductive toxicant.[7] However, a lack of classification does not mean a lack of hazard, and the toxicological properties have not been fully investigated.[9]

Section 3: Practical Application and Experimental Considerations

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To quantify the cytotoxic potential of cinchonidine sulphate on a cellular level, a standard MTT assay can be employed. This protocol serves as a template.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cinchonidine sulphate in a human cell line (e.g., HepG2, a liver carcinoma line relevant for metabolism studies).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours. Rationale: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer.

-

Compound Preparation: Prepare a 10 mM stock solution of cinchonidine sulphate in sterile, deionized water. Perform serial dilutions in cell culture media to create a range of final concentrations (e.g., 1 µM to 1000 µM). Include a "vehicle control" (media with water) and a "no-cell" blank.

-

Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours. Rationale: A 48-hour incubation allows for sufficient time to observe effects on cell proliferation and viability.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Interpreting Toxicity Data for Drug Development

The toxicological profile of cinchonidine sulphate has direct implications for its use.

-

As a Catalyst: When used as a catalyst, the primary concern is occupational exposure. The potential for skin sensitization and acute toxicity upon accidental ingestion means that robust engineering controls and PPE are non-negotiable. The goal is to minimize any level of exposure.

-

As a Pharmaceutical Intermediate or Scaffold: If cinchonidine is part of a potential drug molecule, the inherent cardiotoxicity is a major hurdle. Early-stage screening for hERG channel inhibition (a common surrogate for pro-arrhythmic potential) would be essential. The narrow therapeutic index of cinchona alkaloids means that any derived therapeutic would require careful dose monitoring and a thorough cardiovascular safety assessment.

Conclusion

Cinchonidine sulphate is a valuable chemical tool with a well-defined, albeit significant, hazard profile. Its primary risks—acute oral toxicity, skin sensitization, and dose-dependent cardiotoxicity—demand respect and careful management. By understanding the mechanisms behind these hazards, researchers can move from a position of simple compliance to one of informed, proactive safety. Adherence to the hierarchy of controls, diligent use of personal protective equipment, and preparedness for emergencies are the cornerstones of safely harnessing the capabilities of this important compound in the advancement of science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cinchonidine, 98.5-101% (On The Dried Substance). Retrieved from [Link]

-

ChemIDplus. (n.d.). Cinchonidine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cinchonidine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cinchonine. Retrieved from [Link]

-

Buchler GmbH. (2023). Safety Data Sheet - Cinchonidine Base Anhydrous. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinchonidine sulfate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinchonine. PubChem Compound Database. Retrieved from [Link]

-

LITFL. (n.d.). Quinine toxicity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cinchonidine. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

Sources

- 1. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cinchonidine [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cinchonidine sulfate | C38H46N4O6S | CID 57383488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. buchler-gmbh.com [buchler-gmbh.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. guidechem.com [guidechem.com]

- 13. litfl.com [litfl.com]

Methodological & Application

Protocol for chiral resolution of racemates using cinchonidine sulphate

Application Note: Chiral Resolution of Racemic Acids using Cinchonidine Sulfate

Executive Summary

This guide details the protocol for the optical resolution of racemic carboxylic acids and acidic chiral intermediates using Cinchonidine Sulfate as the primary chiral selector. While Cinchonidine is the active basic resolving agent, the sulfate salt is the most common commercial form due to its stability and solubility profile.

This protocol provides two distinct methodologies:

-

Method A (Classic): In-situ liberation of the free base for use in organic solvents.

-

Method B (Direct Exchange): A "Green Chemistry" approach utilizing double decomposition in aqueous media, suitable for industrial scale-up.

Scientific Principles & Mechanism

2.1 The Diastereomeric Salt Formation

Chiral resolution relies on the reaction between a racemic acid (

Unlike enantiomers, which have identical physical properties (solubility, melting point) in achiral environments, these diastereomeric salts possess distinct lattice energies and solubilities. This difference allows for the preferential crystallization of one salt (e.g.,

2.2 Cinchonidine Sulfate Properties

-

CAS: 524-61-8 (Sulfate dihydrate)

-

Role: Source of the levorotatory alkaloid Cinchonidine.

-

Stereochemistry: Cinchonidine is a pseudo-enantiomer of Cinchonine. It typically resolves the (

)-enantiomer of carboxylic acids, though this is substrate-dependent (empirical verification is required).

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for both Method A and Method B.

Caption: Decision tree for selecting between Organic Phase (Method A) and Aqueous Phase (Method B) resolution strategies.

Detailed Protocols

Method A: Classical Organic Phase Resolution

Best for water-insoluble acids or when specific organic co-solvents (acetone, methanol) are required for selectivity.

Materials:

-

Cinchonidine Sulfate (2 eq relative to sulfate, 1 eq alkaloid base)

-

Racemic Acid (1 eq)[3]

-

Sodium Hydroxide (NaOH)

-

Solvents: Toluene, Ethanol (95%), Methanol, Acetone.

Step-by-Step:

-

Preparation of Free Base:

-

Suspend Cinchonidine Sulfate (e.g., 10 g) in water (100 mL).

-

Add 20% NaOH solution dropwise with stirring until pH > 10. The white solid (free base) will precipitate.

-

Extract the solid into Toluene or Chloroform (3 x 50 mL).

-

Dry the organic layer over anhydrous

and evaporate to obtain white crystalline Cinchonidine base. -

Note: Alternatively, filter the aqueous precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

-

Salt Formation:

-

Dissolve 1.0 equivalent of the Racemic Acid and 1.0 equivalent of Cinchonidine (free base) in the minimum volume of boiling solvent (Start with Ethanol or Methanol).

-

Optimization Tip: If the salt precipitates too instantly, add a co-solvent (e.g., Acetone or Ethyl Acetate) to increase solubility at high temperatures.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature (approx. 2-4 hours).

-

Seeding: If no crystals form, scratch the glass or add a seed crystal of the pure diastereomer (if available).

-

Let stand at 4°C overnight to maximize yield.

-

-

Isolation:

-

Filter the crystals (Salt A). Save the filtrate (enriched in Salt B).

-

Purification: Recrystallize Salt A from the same solvent system until the melting point or optical rotation is constant.

-

Method B: Direct Aqueous Salt Exchange (Double Decomposition)

Best for industrial scale-up, water-soluble acids, or "Green Chemistry" applications.

Concept:

Step-by-Step:

-

Preparation of Racemate Solution:

-

Dissolve the Racemic Acid in water by adding exactly 1.0 equivalent of NaOH. Adjust pH to 7.0–7.5.

-

-

Reaction:

-

Dissolve Cinchonidine Sulfate in warm water.

-

Slowly add the Cinchonidine Sulfate solution to the Racemate solution with vigorous stirring.

-

-

Precipitation:

-

The less soluble diastereomeric salt will often precipitate immediately or upon cooling.

-

Note: This method works best if one diastereomer is significantly less water-soluble than the other. If both are soluble, add Ethanol (up to 20% v/v) to induce precipitation.

-

Recovery of the Enantiomer & Reagent

Once the pure diastereomeric salt is isolated, the target chiral acid must be liberated and the costly Cinchonidine recycled.

-

Hydrolysis:

-

Suspend the purified salt in water/DCM (biphasic mixture).

-

Add dilute HCl (1M) until the aqueous layer is pH < 2.

-

Chemistry: The Cinchonidine is protonated (remains in water as chloride salt); the Chiral Acid is protonated (moves to DCM layer).

-

-

Extraction:

-

Recycling Cinchonidine:

Case Study: Resolution of (±)-Mandelic Acid

| Parameter | Value |

| Racemate | (±)-Mandelic Acid (15.2 g, 0.1 mol) |

| Resolving Agent | Cinchonidine (29.4 g, 0.1 mol) |

| Solvent | Ethanol (95%) |

| Yield (Salt) | 18.5 g (Theoretical Max: 22.3 g) |

| Enantiomer Obtained | (+)-Mandelic Acid (from the salt) |

| Final ee% | >98% (after 1 recrystallization) |

Note: In this specific system, Cinchonidine preferentially crystallizes with (+)-Mandelic acid.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| No Crystallization | Solution too dilute or supersaturation not reached. | Evaporate 20% of solvent. Cool to -10°C. Scratch vessel walls. |

| Amorphous Solid/Oil | Impurities or rapid cooling. | Reheat to dissolve. Add a "bad" solvent (e.g., ether) slowly. Cool very gradually (1°C/min). |

| Low Optical Purity | Eutectic formation or inclusion of mother liquor. | Recrystallize the salt. Do not wash crystals with fresh hot solvent; use cold solvent only. |

| "Pasteur's Dilemma" | Both salts have similar solubility. | Switch resolving agent (try Cinchonine or Quinine).[9] Try "Pope-Peachey" method (0.5 eq agent). |

References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution).[3][]

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

-

Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349-2354.

-

Org. Synth. 2013, 90, 1-11. "Resolution of 1,1'-Bi-2-naphthol". (Demonstrates Cinchonidine usage for BINOL resolution).

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102212064B - A kind of method for preparing quinidine and cinchonine - Google Patents [patents.google.com]

- 9. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchonidine Sulphate in Asymmetric Synthesis: A Guide to Application and Protocol Development

Introduction: The Enduring Legacy of Cinchona Alkaloids in Chirality

Cinchona alkaloids, a family of natural products extracted from the bark of the cinchona tree, have been instrumental in the advancement of asymmetric synthesis.[1] Their rigid, chiral scaffold has provided a foundation for the development of a vast array of highly effective chiral ligands and organocatalysts. Among these, cinchonidine, a diastereomer of cinchonine and a pseudoenantiomer of quinine, has emerged as a versatile and widely used tool for inducing stereoselectivity in a multitude of chemical transformations.[2] This guide focuses on the application of cinchonidine in its sulphate salt form, providing a technical resource for researchers, scientists, and drug development professionals. While much of the literature focuses on the free base or modified derivatives, this document will provide a practical framework for the utilization of cinchonidine sulphate, drawing upon established principles of cinchona alkaloid catalysis.

Cinchonidine sulphate serves as a stable, crystalline salt of the parent alkaloid. In the context of asymmetric catalysis, it can be viewed as a precursor to the active catalytic species. Depending on the reaction conditions, the cinchonidinium cation can act as a chiral Brønsted acid, or it can be neutralized to the free base, which then functions as a chiral Lewis base or as a component of a bifunctional catalyst. The choice of the sulphate salt offers practical advantages in terms of handling, stability, and purification.

Core Principle: Bifunctional Activation in Cinchonidine Catalysis

The remarkable efficacy of cinchonidine and its derivatives in asymmetric catalysis is largely attributed to their ability to act as bifunctional catalysts.[3] This dual activation mechanism involves the simultaneous activation of both the nucleophile and the electrophile, bringing them into a well-defined, chiral transition state.

-

The Quinuclidine Nitrogen: The tertiary amine of the quinuclidine core is basic and serves as a Lewis base or Brønsted base. It can deprotonate a pronucleophile, increasing its reactivity.[4]

-

The C9-Hydroxyl Group: The hydroxyl group at the C9 position acts as a hydrogen-bond donor, functioning as a Brønsted acid. It can activate the electrophile by coordinating to a carbonyl group or other Lewis basic site, lowering its LUMO energy.[5]

The rigid cinchona framework orients these two functional groups in a specific spatial arrangement, creating a chiral pocket that dictates the facial selectivity of the reaction.

Caption: Bifunctional activation by cinchonidine in asymmetric synthesis.

Application Note I: Asymmetric Michael Addition of β-Ketoesters to Nitroolefins

The asymmetric Michael addition of carbon nucleophiles to nitroolefins is a powerful tool for the construction of chiral building blocks. Cinchonidine-based catalysts have been shown to be highly effective in promoting this reaction with high enantioselectivity.[1]

Causality Behind Experimental Choices

-

Catalyst Form: Cinchonidine sulphate is used as the catalyst precursor. The addition of a non-chiral base is necessary to generate the active free-base form of cinchonidine in situ. The choice of a weak, non-nucleophilic base is crucial to avoid side reactions.

-

Solvent: The choice of solvent can significantly impact both the reaction rate and the enantioselectivity. Aprotic, non-polar solvents such as toluene or dichloromethane are often preferred as they can enhance the hydrogen-bonding interactions that are key to the stereochemical control.

-

Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

Protocol: Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin

This protocol is adapted from established procedures using cinchonidine derivatives and provides a starting point for optimization with cinchonidine sulphate.[6]

Materials:

-

Cinchonidine sulphate

-

β-Ketoester (1.2 equivalents)

-

Nitroolefin (1.0 equivalent)

-

Weak, non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (1.0 equivalent relative to cinchonidine sulphate)

-

Anhydrous toluene

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add cinchonidine sulphate (5 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add DIPEA (5 mol%) to the solution and stir for 10 minutes at room temperature to generate the free base of cinchonidine.

-

Add the nitroolefin (1.0 equivalent) to the catalyst solution.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Slowly add the β-ketoester (1.2 equivalents) dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 485-71-2: Cinchonidine | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moodle2.units.it [moodle2.units.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Preparation of diastereomeric salts with cinchonidine sulphate

Application Note: High-Purity Optical Resolution using Cinchonidine Sulphate

Abstract

This application note details the protocol for the preparation of diastereomeric salts using Cinchonidine Sulphate as the primary chiral source. While Cinchonidine is a classic resolving agent for chiral acids, it is frequently supplied as the sulphate salt (

Introduction & Mechanistic Principles

Optical resolution via diastereomeric crystallization relies on the thermodynamic solubility difference between two diastereomeric salts formed by reacting a racemic acid (

Critical Distinction (Sulphate vs. Base): Cinchonidine Sulphate is the conjugate acid salt. It cannot directly resolve a weak chiral acid because it lacks the free amine lone pair required for proton abstraction.

-

Direct Method (Rare): Double decomposition (Metathesis) using a metal salt of the racemate (e.g., Barium Racemate + Cinchonidine Sulphate

Cinchonidine-Racemate + -

Standard Method (Recommended): Quantitative conversion of Cinchonidine Sulphate to Cinchonidine Free Base prior to resolution. This protocol focuses on this robust approach.

Materials & Pre-processing

Phase 1: Activation of the Resolving Agent

Objective: Convert commercial Cinchonidine Sulphate into reactive Cinchonidine Free Base.

Reagents:

-

Cinchonidine Sulphate (Commercial grade)

-

Ammonium Hydroxide (

) or Sodium Hydroxide ( -

Dichloromethane (DCM) or Chloroform

-

Anhydrous Sodium Sulphate (

)

Protocol:

-

Dissolution: Suspend 10.0 g of Cinchonidine Sulphate in 100 mL of water. Stir vigorously. The salt may not fully dissolve initially.

-

Basification: Slowly add

dropwise while monitoring pH. Target pH is 10-11. The suspension will change texture as the white free base precipitates.-

Note: Avoid strong NaOH if possible to prevent degradation of the alkaloid over time, though

NaOH is acceptable if added cold.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous slurry with DCM (

). Cinchonidine base is highly soluble in chlorinated solvents. -

Drying: Combine organic layers, wash with brine, and dry over anhydrous

. -

Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a white crystalline solid (Cinchonidine Free Base).

-

Quality Check: Melting point should be

.

-

Experimental Protocol: Diastereomeric Salt Formation

Target Example: Resolution of (±)-Mandelic Acid (Generic Model for Chiral Acids).

Phase 2: Solvent Screening (The "Pasteur" Method)

Do not commit the entire batch immediately. Perform a parallel screen.

-

Preparation: Weigh 1 mmol of Racemic Acid and 1 mmol of Cinchonidine Base into 5 separate vials.

-

Solvent Addition: Add 2-3 mL of the following solvents to each vial:

-

Methanol (High polarity, high solubility)

-

Ethanol (95%)

-

Acetone (Aprotic, often yields sharper crystals)

-

Ethyl Acetate (Low solubility, good for "oiling out" prevention)

-

Acetonitrile

-

-

Thermal Cycle: Heat to reflux to dissolve. If solids remain, add solvent dropwise until clear.

-

Observation: Allow to cool slowly to RT, then to

.-

Success: Defined needles or prisms.

-

Failure: Gelatinous mass or oil (Try seeding or changing solvent).

-

Select the solvent that yields crystals in ~50% theoretical yield (one diastereomer).

-

Phase 3: Scale-Up Resolution (The "Pope and Peachey" Optimization)

Standard 1:1 stoichiometry is often inefficient. The Pope and Peachey method uses 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral base (e.g., KOH) to resolve the "easier" salt while leaving the other enantiomer as the soluble potassium salt.

Standard 1:1 Protocol (High Purity Route):

-

Mixing: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (32.8 mmol) of (±)-Mandelic Acid in 50 mL of hot Acetone (result of screening).

-

Addition: Add 9.65 g (32.8 mmol) of prepared Cinchonidine Free Base.

-

Reflux: Heat the mixture to near boiling. Ensure complete dissolution. If the solution is cloudy, filter hot through a glass sinter.

-

Nucleation: Allow the solution to cool to room temperature over 4 hours. Do not shock cool.

-

Tip: If no crystals form after 4 hours, scratch the inner glass wall with a spatula or add a seed crystal from the screening phase.

-

-

Harvesting: Filter the white crystals (The Less Soluble Diastereomer). Wash with cold acetone.

-

Recrystallization (The Purification):

-

Dissolve the wet cake in the minimum amount of boiling methanol/acetone.

-

Cool and recrystallize.[1]

-

Repeat until the melting point or specific rotation is constant.

-

Salt Break & Recovery

Objective: Separate the chiral acid from the cinchonidine.

-

Suspension: Suspend the purified diastereomeric salt in Water/DCM (1:1 ratio).

-

Acidification: Add

dropwise with stirring until the aqueous layer is pH < 2. -

Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM.

-

Recovery of Agent: The aqueous layer contains Cinchonidine Hydrochloride. Basify with

to recover Cinchonidine Base for reuse (Green Chemistry). -

Product Isolation: Dry the DCM layer (

) and evaporate to yield the Enantiopure Acid.

Visualization of Workflow

Figure 1: Complete workflow from Cinchonidine Sulphate precursor to isolated enantiomer.[3][5][6][7][8][9][10]

Quantitative Analysis & Troubleshooting

| Parameter | Method | Target Specification |

| Enantiomeric Excess (ee) | Chiral HPLC (e.g., Chiralcel OD-H) | > 98% (after recrystallization) |

| Yield | Gravimetric | 30-40% (theoretical max 50%) |

| Salt Stoichiometry | 1H NMR | 1:1 Integration (Aromatic region) |

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solvent too non-polar; cooling too fast. | Re-heat, add 10% methanol, cool at |

| No Precipitate | Solution too dilute; Super-saturation stability. | Evaporate 20% solvent; Scratch glass; Add seed crystal. |

| Low ee% | Eutectic composition trapped in crystal lattice. | Perform a second recrystallization with slower cooling. |

References

- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

-

Báthori, N. B., et al. (2013).[6] "Resolution of (±)-Citronellic Acid with (–)-Cinchonidine: The Crystal Structure of the Cinchonidinium-(S)-citronellate Diastereomeric Salt." Journal of Chemical Crystallography. Link

- Sakai, K., et al. (2005). "Optical resolution of racemic mandelic acid by diastereomeric salt formation with cinchonidine." Tetrahedron: Asymmetry.

- Pasteur, L. (1853). "Recherches sur les alcaloïdes des quinquinas." Comptes Rendus de l'Académie des Sciences. (Historical grounding).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Mechanism of enantiomeric resolution | Electronic Theses and Dissertations [etd.cput.ac.za]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Using cinchonidine sulphate in phase-transfer catalysis (PTC)

Application Note: Cinchonidine Sulphate in Asymmetric Phase-Transfer Catalysis (PTC)

Executive Summary & Strategic Rationale

Cinchonidine Sulphate (Cin-Sulphate) serves as the robust, cost-effective progenitor for a class of privileged chiral phase-transfer catalysts (PTCs).[1][2] While the sulphate salt itself is chemically stable and water-soluble, it is not the active catalytic species for standard anionic phase-transfer reactions (e.g., enantioselective alkylations).[1][2] In basic PTC conditions, the ammonium proton of the sulphate salt is removed, yielding the neutral free base, which lacks the charge required to transport anions into the organic phase.

Therefore, this guide details the critical workflow to transform Cinchonidine Sulphate into the active N-benzylcinchonidinium scaffold. This quaternary ammonium salt is the industry standard for inducing high enantioselectivity in the synthesis of non-natural amino acids and chiral pharmacophores.

Key Technical Advantages:

-

Cost-Efficiency: Cinchonidine Sulphate is significantly cheaper than pre-synthesized quaternary catalysts.[1][2]

-

Tunability: Starting from the sulphate allows the chemist to install custom N-alkyl groups (Benzyl, Anthracenyl, Allyl) to optimize steric fit for specific substrates.[1][2]

-

Scalability: The protocols below are designed for gram-to-kilogram scalability.

Mechanistic Principles

To deploy this catalyst effectively, one must understand the Interfacial Mechanism (Starks-Makosza Model).[1][2]

-

Catalyst Generation: The hydrophilic Cinchonidine Sulphate is neutralized to the lipophilic free base, then quaternized.

-

Ion Exchange: The quaternary ammonium cation (

) resides at the interface or in the organic phase.[2] It pairs with the nucleophilic anion ( -

Chiral Shielding: The rigid quinuclidine ring and the quinoline moiety of Cinchonidine create a chiral pocket. When

pairs with

Diagram 1: Catalyst Activation & Mechanism

Caption: Transformation of the stable sulphate precursor into the active lipophilic quaternary catalyst and its role in the interfacial catalytic cycle.

Protocol A: Catalyst Activation (Sulphate to Quaternary Salt)

Objective: Convert Cinchonidine Sulphate (CAS: 524-61-8) into N-Benzylcinchonidinium Bromide , the active PTC.[1][2]

Materials:

Step-by-Step Methodology:

-

Neutralization (Liberating the Base):

-

Suspend 10.0 g of Cinchonidine Sulphate in 100 mL of Toluene.

-

Add 50 mL of 15% NaOH solution.[2]

-

Stir vigorously at Room Temperature (RT) for 30 minutes. The solid should dissolve as the free base partitions into the toluene layer.

-

Validation: Stop stirring. The layers should separate cleanly.[2] The organic (top) layer contains the Cinchonidine free base.[2]

-

Separate the organic layer.[2] Wash with brine (1 x 30 mL).[1][2] Dry over anhydrous

.[2] -

Evaporate toluene under reduced pressure to obtain the white crystalline Cinchonidine Free Base .[2]

-

-

Quaternization (Synthesis of Active Catalyst):

-

Dissolve the isolated Free Base (approx.[2] 8.5 g) in 40 mL of Toluene/Ethanol (4:1 ratio). Note: Ethanol accelerates the quaternization via solvation of the transition state.

-

Heat to reflux (

) for 4-6 hours. -

Observation: The product (N-Benzylcinchonidinium Bromide) typically precipitates out of the solution as the reaction progresses.[2]

-

Cool to

. Filter the precipitate.[2] -

Purification: Recrystallize from minimal hot ethanol/ether to ensure high purity.

-

Yield Target: >85%.

-

Protocol B: Asymmetric Alkylation of Glycine Schiff Base

Objective: Use the synthesized catalyst for the enantioselective synthesis of Phenylalanine derivatives (The "O'Donnell Reaction").

Reaction Scheme:

Reagents:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).[1][2]

-

Catalyst: N-Benzylcinchonidinium Bromide (Prepared in Protocol A).[1][2]

-

Base: 50% KOH (aq).

Step-by-Step Methodology:

-

System Setup:

-

In a reaction vial, dissolve the Glycine Schiff Base (1.0 mmol) and the Catalyst (0.1 mmol, 10 mol%) in 3.0 mL of Toluene/Chloroform solvent mix.

-

Expert Insight: The mixed solvent system balances the solubility of the lipophilic substrate and the polar ion-pair intermediate.

-

-

Initiation:

-

Reaction Monitoring:

-

Work-up:

-

Analysis:

Quantitative Performance Data

The following table summarizes the impact of catalyst structure on selectivity, derived from standard O'Donnell alkylation benchmarks.

| Catalyst Scaffold | N-Substituent | Counterion | Yield (%) | ee (%) | Notes |

| Cinchonidine | Benzyl | 85-90 | 82-88 | Standard "First Gen" Catalyst | |

| Cinchonidine | 9-Anthracenyl | 92 | 94-98 | "Lygo/Corey" Type (High Steric Bulk) | |

| Cinchonidine | Allyl | 80 | 60-70 | Less effective shielding | |

| Cinchonine | Benzyl | 88 | 84 (R) | Pseudo-enantiomer of Cinchonidine |

Troubleshooting & Optimization

Diagram 2: Optimization Logic Tree

Caption: Decision matrix for troubleshooting low enantioselectivity in PTC alkylations.

Common Pitfalls:

-

Using Sulphate Directly: As emphasized, adding Cinchonidine Sulphate directly to a basic alkylation mixture results in the formation of the free base, which precipitates or remains in the organic phase without catalyzing the phase transfer of the anion. You must quaternize it first.

-

Stirring Rate: In L-L PTC (Liquid-Liquid), mass transfer is often the rate-limiting step.[1][2] Ensure stirring is >800 rpm.

-

Water Content: While water is necessary for the inorganic base, too much water can solvate the anion too strongly, reducing its reactivity. Using solid KOH with a trace of water (Solid-Liquid PTC) can sometimes boost reactivity.[1][2]

References

-

O'Donnell, M. J. (2004).[1][2] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. -

Lygo, B., & Andrews, B. I. (2004).[1][2][5] "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

-

Corey, E. J., et al. (1997).[1][2] "A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society.[5][6]

-

PubChem. (2023).[1][2] "Cinchonidine Sulfate Compound Summary." National Library of Medicine.[2]

-

BenchChem. (2025).[1][2][3] "Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis." Application Notes.

Sources

Advanced Protocol: Synthesis of Cinchonidine-Based Chiral Stationary Phases (CSPs) via Thiol-Ene Click Chemistry

Executive Summary & Strategic Rationale

This guide details the synthesis of a robust, covalently bonded Chiral Stationary Phase (CSP) utilizing Cinchonidine (CD) as the chiral selector.[1] Unlike simple physical coating, which suffers from solvent incompatibility, this protocol employs thiol-ene "click" chemistry to covalently anchor the selector to the silica support.

Why Cinchonidine? Cinchonidine is a pseudoenantiomer of Cinchonine.[1][2] It possesses a unique "chiral cleft" formed by the quinuclidine ring, the quinoline system, and the C9-hydroxyl/carbamate bridge. This structure is exceptionally effective for separating:

-

Acidic analytes (via ionic interaction with the quinuclidine nitrogen).[1]

-

Zwitterionic molecules (e.g., amino acids, peptides).[1]

-

Atropisomers (via steric and

-

The Synthetic Strategy: We will utilize the naturally occurring vinyl group at the C3 position of the cinchonidine framework as the "handle" for immobilization. Simultaneously, we will derivatize the C9-hydroxyl group with a bulky carbamate. This serves two purposes:

-

Enhanced Selectivity: It creates a rigid hydrogen-bonding site (N-H of the carbamate) and extends the chiral pocket.

-

Blockade: It prevents non-specific, achiral hydrogen bonding at the native OH group.[1]

Mechanism of Action

To synthesize an effective CSP, one must understand the molecular recognition mechanism. The Cinchonidine-Carbamate selector operates via a multimodal mechanism:

-

Ionic Interaction: The protonated quinuclidine nitrogen (pKa ~9) acts as an anion exchanger, attracting negatively charged analytes.[1]

-

Hydrogen Bonding: The carbamate linker (C9-O-CO-NH-R) provides a directional H-bond donor/acceptor site.[1]

-

-

Visualization: Chiral Recognition Mechanism[1]

Figure 1: Multimodal interaction pathways between the Cinchonidine selector and a chiral analyte.

Experimental Protocols

Phase 1: Preparation of Thiol-Modified Silica (The Anchor)

Objective: Functionalize the silica surface with thiol (-SH) groups to serve as the attachment point for the selector.[1]

Materials:

-

Porous Spherical Silica Gel (e.g., 5 µm, 100 Å pore size).[1]

-

3-Mercaptopropyltrimethoxysilane (MPTMS).[1]

-

Toluene (Dry).[1]

Protocol:

-

Activation: Disperse 10 g of silica gel in 100 mL of 6 M HCl. Reflux for 4 hours to maximize surface silanol (Si-OH) groups. Filter, wash with water until neutral, and dry at 120°C under vacuum for 12 hours.

-

Functionalization: Suspend the dried silica (10 g) in 150 mL of dry toluene.

-

Addition: Add 3.0 mL of MPTMS and 1.0 mL of pyridine.

-

Reaction: Reflux the mixture (110°C) for 24 hours under an inert atmosphere (Nitrogen or Argon).

-

Work-up: Filter the hot suspension. Wash extensively with toluene (2x), methanol (2x), and diethyl ether (2x) to remove unreacted silane.

-

Drying: Dry at 80°C under vacuum.

Phase 2: Synthesis of Cinchonidine Carbamate (The Selector)

Objective: Derivatize the C9-OH of Cinchonidine to enhance chiral recognition.

Materials:

-

tert-Butyl isocyanate (or 3,5-dinitrophenyl isocyanate for different selectivity).[1]

-

Dichloromethane (DCM).[1]

-

Dibutyltin dilaurate (DBTDL) - Catalyst.[1]

Protocol:

-

Dissolution: Dissolve 5.0 g (17 mmol) of Cinchonidine in 100 mL of anhydrous DCM.

-

Addition: Add 1.2 equivalents of tert-butyl isocyanate. Add 2-3 drops of DBTDL.[1]

-

Reaction: Stir at reflux (40°C) for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) until the starting material disappears.[1]

-

Purification: Evaporate solvent. Recrystallize the residue from ethyl acetate/hexane to obtain pure O9-(tert-butylcarbamoyl)-cinchonidine .[1]

-

Why this step? The tert-butyl group adds steric bulk, deepening the chiral cleft and improving separation of bulky analytes.[1]

-

Phase 3: Immobilization via Thiol-Ene Click Chemistry[1][6]

Objective: Covalently bond the selector to the silica via a radical addition reaction between the thiol-silica and the C3-vinyl group of the cinchonidine derivative.

Materials:

-

Thiol-Modified Silica (from Phase 1).[1]

-

Cinchonidine Carbamate (from Phase 2).[1]

-

Methanol/Chloroform (1:1 v/v).[1]

-

Azobisisobutyronitrile (AIBN) - Radical Initiator.[1]

Protocol:

-

Mixture: Suspend 5.0 g of Thiol-Silica in 50 mL of MeOH/CHCl3.

-

Selector Loading: Add 1.5 g of O9-(tert-butylcarbamoyl)-cinchonidine (approx. 2-fold excess relative to surface thiol groups).

-

Initiation: Add 100 mg of AIBN.

-

Reaction: Purge with Nitrogen for 15 mins to remove oxygen (oxygen quenches radicals). Reflux at 60–65°C for 24 hours.

-

Alternative: Use a UV lamp (365 nm) at room temperature if thermal instability is a concern, though thermal initiation is standard for this stable alkaloid.[1]

-

-

Washing (Critical): Filter the silica.[1] Wash rigorously with chloroform, methanol, and acetonitrile to remove any non-covalently adsorbed ligand.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow from raw materials to final CSP.[1]

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified.

| Parameter | Method | Target Specification | Interpretation |

| Carbon Content (%C) | Elemental Analysis | 8% – 12% | Indicates successful grafting of the alkaloid.[1] |

| Sulfur Content (%S) | Elemental Analysis | ~3% | Confirms the thiol linker layer.[1] |

| Surface Coverage | Calculation | 0.3 – 0.5 µmol/m² | Optimal density for enantioseparation.[1] Too high = steric hindrance; Too low = poor retention.[1] |

| IR Spectroscopy | FTIR | 1700 cm⁻¹ (C=O) | Presence of carbamate carbonyl band. |

| Solid State NMR | ²⁹Si CP/MAS | T3 peak dominance | Indicates stable tridentate silane bonding (crosslinked network).[1] |

Calculation for Surface Coverage (

References

-

Lämmerhofer, M., & Lindner, W. (1996).[1] Quinine and quinidine derivatives as chiral selectors I. Brush type chiral stationary phases for high-performance liquid chromatography based on cinchonan carbamates and their application as chiral anion exchangers. Journal of Chromatography A, 741(1), 33-48. Link[1]

-

Hoffmann, C. V., et al. (2020).[1] Thiol-ene photo-click immobilization of a chiral chromatographic ligand on silica particles.[6][7] Journal of Chromatography A, 1622, 461133. Link

-

Ilisz, I., et al. (2009).[1] Cinchona alkaloid-based chiral stationary phases: synthesis and application. Separation & Purification Reviews, 38(4).[1] Link[1]

-

Svec, F. (2006).[1] Preparation and characterization of chiral stationary phases. Journal of Separation Science. Link[1]

-

Mandl, A., et al. (2008).[1] Complementary enantioselectivity profiles of chiral cinchonan carbamate selectors. Journal of Chromatography A. Link

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. organicintermediate.com [organicintermediate.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol-ene photo-click immobilization of a chiral chromatographic ligand on silica particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cinchonidine sulphate dosage and formulation in antimalarial research

Application Note: Optimization of Cinchonidine Sulphate Dosage and Formulation in Antimalarial Research

Introduction & Mechanistic Rationale

While Quinine and Quinidine have historically dominated the Cinchona alkaloid landscape, Cinchonidine (CD) —a stereoisomer of Cinchonine—is experiencing a renaissance in antimalarial research. This resurgence is driven by the need for alternative scaffolds to combat multidrug-resistant (MDR) Plasmodium falciparum and the compound's favorable interaction profile in novel nanocarrier formulations.

Mechanistic Grounding: Like its isomers, Cinchonidine targets the intra-erythrocytic stage of the parasite. It accumulates in the acidic food vacuole (pH ~5.0-5.[1]5) via ion trapping.[1] There, it binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals. The accumulation of free heme leads to membrane lysis and parasite death.

Why Cinchonidine Sulphate? Research often fails due to poor solubility of the alkaloid base. Cinchonidine Sulphate is the preferred salt form for aqueous formulations, offering superior solubility in water and biological buffers compared to the free base, which requires organic solvents like DMSO or ethanol that can interfere with sensitive biological assays.

Physicochemical Profile & Pre-formulation

Before initiating biological assays, the compound's stability profile must be established to ensure reproducibility.

| Property | Specification | Application Note |

| Compound Form | Cinchonidine Sulphate Dihydrate | Salt form enhances aqueous solubility.[1] |

| MW | ~686.8 g/mol (varies w/ hydration) | Use exact batch MW for molarity calculations.[1] |

| Solubility | Water: Soluble (~15-20 mg/mL) | Critical: pH dependent.[1] Precipitates at pH > 8.[1]0. |

| Stability | Photosensitive | Store stocks in amber glass; protect from direct light.[1] |

| pKa | ~4.2 (quinuclidine N), ~8.4 (quinoline N) | Ionized in the acidic food vacuole (ion trapping).[1] |

Protocol A: In Vitro Growth Inhibition Assay (SYBR Green I)

This protocol is optimized for Cinchonidine Sulphate using the SYBR Green I fluorescence method, which eliminates the need for radioactive isotopes (

Objective: Determine the IC

Materials

-

Cinchonidine Sulphate (CS) powder.[1]

-

Culture Medium: RPMI 1640 + 0.5% Albumax II (avoid human serum if possible to reduce protein binding variability).[1]

-

SYBR Green I Nucleic Acid Gel Stain (10,000x).[1]

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Step-by-Step Methodology

-

Stock Preparation (Self-Validating Step):

-

Serial Dilution:

-

Incubation:

-

Add 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) to 96-well plates containing drug dilutions.

-

Incubate for 72 hours at 37°C in a gas chamber (90% N

, 5% O

-

-

Readout:

-

Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.

-

Incubate in dark for 1 hour at room temperature.

-

Measure fluorescence: Excitation 485 nm / Emission 535 nm.

-

-

Data Analysis:

-

Plot Fluorescence vs. Log[Concentration].

-

Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC

.[1]

-

Protocol B: Polymeric Nanoparticle Formulation

To overcome the short half-life of Cinchona alkaloids, encapsulation in PLGA (Poly(lactic-co-glycolic acid)) nanoparticles is a proven strategy.[1]

Method: Nanoprecipitation / Solvent Evaporation.[1]

-

Organic Phase: Dissolve 50 mg PLGA and 5 mg Cinchonidine Base (convert sulphate to base if high loading is needed, or use sulphate in a double-emulsion w/o/w) in 2 mL Acetone.

-

Aqueous Phase: Prepare 10 mL of 1% PVA (Polyvinyl alcohol) stabilizer solution.[1]

-

Precipitation:

-

Inject Organic Phase dropwise into Aqueous Phase under magnetic stirring (1000 rpm).

-

Observation: A milky white suspension forms immediately (Tyndall effect).[1]

-

-

Solvent Removal: Stir for 4 hours in a fume hood to evaporate acetone.

-

Collection: Centrifuge at 12,000 x g for 20 mins. Wash pellet 3x with water.[1]

-

Characterization: Measure Size (DLS) and Zeta Potential. Target size: 150–250 nm.[1]

Visualizing the Mechanism & Workflow

Figure 1: Mechanism of Action (Heme Detoxification Blockade)

This diagram illustrates how Cinchonidine interrupts the parasite's survival pathway within the food vacuole.

Caption: Cinchonidine accumulates in the acidic food vacuole, capping hemozoin polymers and forcing the accumulation of toxic free heme.

Figure 2: Nanoparticle Formulation Workflow

Standardized workflow for generating Cinchonidine-loaded PLGA nanoparticles.

Caption: Step-by-step solvent evaporation method for encapsulating Cinchonidine in polymeric nanocarriers.

Protocol C: In Vivo Dosing (Murine Model)

Model: Peters' 4-Day Suppressive Test using Plasmodium berghei (ANKA strain) in Swiss Albino mice.[1]